(R)-1-(2-Chlorophenyl)-N-methylethan-1-amine hcl
Description
(R)-1-(2-Chlorophenyl)-N-methylethan-1-amine HCl is a chiral secondary amine salt featuring a 2-chlorophenyl substituent and an N-methyl group. The compound’s stereochemistry (R-configuration) and ortho-chloro substitution likely influence its biological activity, solubility, and metabolic stability compared to meta- or para-substituted analogs.
Properties
IUPAC Name |
(1R)-1-(2-chlorophenyl)-N-methylethanamine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12ClN.ClH/c1-7(11-2)8-5-3-4-6-9(8)10;/h3-7,11H,1-2H3;1H/t7-;/m1./s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNEOSYMAHAISMO-OGFXRTJISA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1Cl)NC.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=CC=CC=C1Cl)NC.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13Cl2N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2250243-77-5 | |
| Record name | [(1R)-1-(2-chlorophenyl)ethyl](methyl)amine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-(2-Chlorophenyl)-N-methylethan-1-amine hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with 2-chlorobenzaldehyde.
Reductive Amination: The 2-chlorobenzaldehyde undergoes reductive amination with methylamine in the presence of a reducing agent such as sodium cyanoborohydride.
Resolution: The resulting racemic mixture is resolved using chiral resolution techniques to obtain the ®-enantiomer.
Hydrochloride Formation: The ®-1-(2-Chlorophenyl)-N-methylethan-1-amine is then converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for maximizing yield and purity.
Chemical Reactions Analysis
Types of Reactions
®-1-(2-Chlorophenyl)-N-methylethan-1-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or oximes.
Reduction: The compound can be reduced to form secondary amines.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed.
Major Products
Oxidation: Formation of imines or oximes.
Reduction: Formation of secondary amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
®-1-(2-Chlorophenyl)-N-methylethan-1-amine hydrochloride has several applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex molecules.
Biology: Studied for its potential biological activity and interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic effects and as a precursor in drug synthesis.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of ®-1-(2-Chlorophenyl)-N-methylethan-1-amine hydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Positional Isomer: (R)-1-(3-Chlorophenyl)-N-methylethan-1-amine HCl
The meta-chloro isomer (3-chlorophenyl variant) shares the same molecular formula (C₉H₁₃Cl₂N ) and molecular weight (206.11 g/mol ) but differs in the chlorine atom’s position. Key distinctions include:
Implications :
Cyclohexyl-Substituted Analog: (+)-(1R)-1-{[(1R,1S)-2-Oxocyclohexyl]methyl}-1-phenyl-1-ethanaminium Chloride
This compound, a Mannich base with a cyclohexanone moiety, differs significantly in structure and function:
Research Findings :
- Mannich bases like the cyclohexyl analog are used in synthesizing bioactive molecules, but their primary amines may limit blood-brain barrier penetration compared to N-methylated analogs .
- The ketone group in the cyclohexyl compound introduces metabolic vulnerability (e.g., reduction to alcohol), whereas the chlorophenyl group in the target compound enhances stability .
Biological Activity
(R)-1-(2-Chlorophenyl)-N-methylethan-1-amine hydrochloride, also known as (R)-2-chlorophenylmethamphetamine or simply as a derivative of methamphetamine, has garnered interest in pharmacological research due to its unique biological activities. This article explores the compound's biological activity, structure-activity relationships (SAR), and implications for therapeutic applications, supported by relevant data and case studies.
Chemical Structure and Properties
The chemical formula for (R)-1-(2-Chlorophenyl)-N-methylethan-1-amine HCl is C9H12ClN·HCl. The compound features a chiral center, which contributes to its biological activity by influencing its interaction with various biological targets.
This compound primarily acts as a monoamine releasing agent, particularly influencing the release of dopamine and norepinephrine in the central nervous system. This mechanism is similar to that of other phenethylamines, where the presence of the chlorophenyl group enhances its lipophilicity, allowing for better penetration through the blood-brain barrier.
Pharmacological Effects
Research indicates that this compound exhibits several pharmacological effects:
- Stimulant Activity : The compound has been shown to increase locomotor activity in animal models, suggesting stimulant properties similar to those of amphetamines.
- Cognitive Enhancement : Some studies suggest potential cognitive-enhancing effects, possibly through dopaminergic pathways.
- Analgesic Properties : Preliminary studies indicate that it may possess analgesic properties, although further research is needed to elucidate this effect fully.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Key findings include:
The presence of the 2-chlorophenyl group significantly affects binding affinity and selectivity towards neurotransmitter receptors.
Case Studies
Several case studies have investigated the effects of this compound in various contexts:
- Neurodegenerative Disorders : A study focused on its potential role in neuroprotection against excitotoxicity in neuronal cultures. Results indicated that the compound could mitigate cell death induced by glutamate toxicity, highlighting its neuroprotective potential.
- Behavioral Studies : In rodent models, administration of this compound resulted in increased exploratory behavior and reduced anxiety-like responses, suggesting anxiolytic properties alongside stimulant effects.
- Pain Management : Research examining its analgesic effects revealed that doses of this compound could significantly reduce pain responses in inflammatory pain models.
Safety and Toxicology
While promising, safety assessments are crucial. Toxicological studies indicate that high doses may lead to neurotoxicity and cardiovascular complications. The compound's safety profile remains under investigation, necessitating further studies to establish safe therapeutic windows.
Q & A
Q. What are the optimal synthetic routes and conditions for preparing (R)-1-(2-Chlorophenyl)-N-methylethan-1-amine HCl?
The compound can be synthesized via multi-step procedures involving salt formation and purification. A representative method includes:
- Stepwise synthesis : A four-step protocol (general procedures C, B, A, and B) using HCl/MeOH for salt formation, yielding 44% overall. Critical steps include neutralization with Et₃N to generate the free base and subsequent HCl salt precipitation .
- Purification : Conversion to the free base (via procedure D) for NMR characterization, followed by HCl salt recrystallization to ensure >95% purity .
Q. How can researchers confirm the structural identity and purity of this compound?
- 1H NMR : Characteristic peaks include δ 7.32 (aromatic protons from the chlorophenyl group), δ 2.46 (N-methyl group), and δ 3.44–3.52 (piperidine or ethanamine backbone protons) .
- Mass spectrometry (MS) : ESI-MS m/z 283.1 [M+H]+ for related analogs provides a benchmark for molecular weight validation .
- Purity assessment : HPLC with UV detection or titration methods to verify ≥95% purity, as specified in commercial-grade synthesis reports .
Advanced Research Questions
Q. How can the compound’s pharmacological activity be evaluated in enzyme inhibition assays?
- Experimental design : Use in vitro assays with recombinant protein arginine methyltransferases (PRMTs) or related targets. For example:
- Incubate the compound with PRMT isoforms and monitor methyltransferase activity via radiometric assays (³H-SAM incorporation) or antibody-based detection of methylated substrates .
- Include control analogs (e.g., 2-(4-((4-Chlorobenzyl)oxy)piperidin-1-yl)-N-methylethan-1-amine) to assess selectivity .
- Data interpretation : Compare IC₅₀ values across isoforms and validate cell permeability using cell-active assays (e.g., Western blotting for histone methylation marks) .
Q. What methodologies are recommended for studying its metabolic stability and potential drug-drug interactions?
- Metabolic stability :
- Use human liver microsomes (HLM) : Incubate the compound with HL-mix (e.g., CYP1A2, CYP2C8, CYP3A4) and quantify parent compound depletion via LC-MS/MS .
- Identify major metabolites (e.g., N-demethylation or chlorophenyl ring oxidation) using high-resolution MS and synthetic reference standards .
- CYP inhibition : Screen against recombinant CYP isoforms to assess inhibition potential, using fluorescent probes or LC-MS-based substrate conversion assays .
Q. How can contradictions in pharmacological or pharmacokinetic data be resolved?
- Case example : Discrepancies in in vivo efficacy vs. in vitro potency may arise from poor bioavailability or active metabolites.
- Strategies :
- Cross-validate using orthogonal assays (e.g., SPR for binding affinity vs. functional cellular assays).
- Perform pharmacokinetic profiling in rodent models to measure plasma/tissue concentrations and correlate with efficacy .
- Conduct structural-activity relationship (SAR) studies to optimize solubility or metabolic stability, guided by analogs like (R)-2-(benzylselanyl)-1-phenylethanamine derivatives .
Methodological Considerations
- Synthesis scalability : For gram-scale production, optimize solvent systems (e.g., MeOH for HCl salt precipitation) and minimize chromatographic steps .
- Chiral purity : Use chiral HPLC or polarimetry to confirm enantiomeric excess, critical for studies targeting stereospecific biological effects .
- Data reproducibility : Adopt standardized protocols for enzyme assays (e.g., ATP concentration, incubation time) and include positive controls (e.g., known PRMT inhibitors) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
